molecular formula C9H11NO3 B12982803 Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B12982803
M. Wt: 181.19 g/mol
InChI Key: ZBVVJSNMPYIMBO-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This esterification reaction is followed by the reaction with anhydrous acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Methyl 1-ethyl-4-carboxyl-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 1-ethyl-4-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: Various N-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the formyl group at the 4-position allows for unique interactions in chemical and biological systems.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1-ethyl-4-formylpyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-10-5-7(6-11)4-8(10)9(12)13-2/h4-6H,3H2,1-2H3

InChI Key

ZBVVJSNMPYIMBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)OC)C=O

Origin of Product

United States

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